molecular formula C16H27N B12479139 N-(2-phenylpropyl)heptan-1-amine

N-(2-phenylpropyl)heptan-1-amine

Cat. No.: B12479139
M. Wt: 233.39 g/mol
InChI Key: UUZNMPPAZUXXNU-UHFFFAOYSA-N
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Description

N-(2-phenylpropyl)heptan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a heptan-1-amine backbone with a 2-phenylpropyl substituent attached to the nitrogen atom. It is a primary amine, meaning it has one alkyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylpropyl)heptan-1-amine can be achieved through several methods:

    Reductive Amination: This involves the reaction of heptanal with 2-phenylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Alkylation of Amines: Heptan-1-amine can be alkylated with 2-phenylpropyl bromide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination due to its efficiency and high yield. The process is carried out in a controlled environment to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylpropyl)heptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted amines or amides.

Scientific Research Applications

N-(2-phenylpropyl)heptan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-phenylpropyl)heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)heptan-1-amine
  • N-(2-phenylpropyl)octan-1-amine
  • N-(2-phenylpropyl)hexan-1-amine

Uniqueness

N-(2-phenylpropyl)heptan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its heptan-1-amine backbone combined with the 2-phenylpropyl substituent makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C16H27N

Molecular Weight

233.39 g/mol

IUPAC Name

N-(2-phenylpropyl)heptan-1-amine

InChI

InChI=1S/C16H27N/c1-3-4-5-6-10-13-17-14-15(2)16-11-8-7-9-12-16/h7-9,11-12,15,17H,3-6,10,13-14H2,1-2H3

InChI Key

UUZNMPPAZUXXNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC(C)C1=CC=CC=C1

Origin of Product

United States

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